Acetylcholine mustard

Catalog No.
S591733
CAS No.
36375-30-1
M.F
C7H14ClNO2
M. Wt
179.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetylcholine mustard

CAS Number

36375-30-1

Product Name

Acetylcholine mustard

IUPAC Name

2-[2-chloroethyl(methyl)amino]ethyl acetate

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

InChI

InChI=1S/C7H14ClNO2/c1-7(10)11-6-5-9(2)4-3-8/h3-6H2,1-2H3

InChI Key

XZICNJLDEMDMQZ-UHFFFAOYSA-N

SMILES

CC(=O)OCCN(C)CCCl

Synonyms

acetylcholine mustard, methyl-2-acetoxyethyl-2'-chloroethylamine

Canonical SMILES

CC(=O)OCCN(C)CCCl

Acetylcholine mustard (CAS 36375-30-1) is a specialized, synthetic nitrogen mustard derivative of the endogenous neurotransmitter acetylcholine [1]. In aqueous environments, the compound undergoes cyclization to form a highly reactive aziridinium ion, which functions as a potent, irreversible muscarinic receptor agonist and alkylating agent . Unlike standard reversible cholinergic ligands, acetylcholine mustard covalently binds to the orthosteric site of muscarinic acetylcholine receptors (mAChRs), specifically targeting conserved aspartic acid residues . For scientific procurement, this compound is an essential chemical tool for isolating cholinergic signaling pathways, structurally locking receptors in bound conformations, and executing high-throughput wash-and-assay protocols for allosteric modulator screening where reversible ligands would fail [REFS-1, REFS-2].

Generic substitution of acetylcholine mustard with standard cholinergic agonists (such as acetylcholine, carbachol, or muscarine) fundamentally fails in advanced pharmacological workflows due to their strictly reversible binding kinetics [1]. When screening for allosteric modulators, reversible orthosteric ligands require continuous presence in the assay buffer to maintain equilibrium, complicating kinetic measurements and causing competitive displacement artifacts[2]. Acetylcholine mustard circumvents this by covalently alkylating the receptor, allowing researchers to physically wash away unbound ligand while maintaining 100% orthosteric site occupation [2]. Furthermore, substituting with bulkier irreversible antagonists (like propylbenzilylcholine mustard) alters the initial receptor activation state, making acetylcholine mustard uniquely suited for protocols requiring an agonist-derived structural footprint [1].

Irreversible Receptor Alkylation Kinetics vs. Reversible Baselines

In functional assays targeting the human M2 muscarinic receptor, acetylcholine mustard demonstrates potent irreversible binding through covalent alkylation, a mechanism entirely absent in the endogenous ligand acetylcholine[1]. At 37°C, acetylcholine mustard achieves a maximal alkylation rate constant of 0.16 min⁻¹, with a half-maximal rate occurring at a concentration of 24 µM[1]. In contrast, standard acetylcholine exhibits a covalent alkylation rate of 0 min⁻¹, as it is strictly reversible. This irreversible cross-linking allows researchers to permanently occupy the orthosteric site, facilitating rigorous wash-out experiments that are impossible with reversible baselines [1].

Evidence DimensionMaximal receptor alkylation rate constant
Target Compound Data0.16 min⁻¹ (half-maximal at 24 µM)
Comparator Or BaselineAcetylcholine (0 min⁻¹; fully reversible)
Quantified DifferenceAbsolute shift from reversible equilibrium to irreversible covalent binding (0.16 min⁻¹)
ConditionsCHO cells expressing human M2 muscarinic receptors at 37°C

Enables the permanent blockade of the orthosteric site, which is critical for isolating allosteric modulator effects without competitive interference.

Resistance to Enzymatic Hydrolysis by Acetylcholinesterase

A major limitation of using unmodified acetylcholine in tissue or cellular assays is its rapid degradation by acetylcholinesterase (AChE), necessitating the co-administration of AChE inhibitors. Acetylcholine mustard overcomes this limitation through structural modification. While its reactive aziridinium ion maintains a binding affinity for AChE comparable to that of acetylcholine, the mustard derivative exhibits a significantly lower maximum velocity (Vmax) of enzymatic hydrolysis . This reduced hydrolysis rate enhances the compound's stability in biological matrices, allowing for more consistent dosing and prolonged receptor interaction without the confounding off-target effects introduced by AChE inhibitors.

Evidence DimensionMaximum velocity (Vmax) of AChE hydrolysis
Target Compound DataSignificantly reduced Vmax
Comparator Or BaselineAcetylcholine (High Vmax, rapid degradation)
Quantified DifferenceSubstantially lower hydrolysis velocity despite similar enzyme affinity
ConditionsIn vitro acetylcholinesterase enzymatic interaction assays

Eliminates or reduces the need for acetylcholinesterase inhibitors in complex tissue assays, improving protocol reproducibility.

Subtype-Specific Binding Affinity of the Aziridinium Intermediate

The reactive aziridinium ion of acetylcholine mustard exhibits a distinct subtype affinity profile compared to unmodified acetylcholine. In competitive binding assays performed at 0°C (to isolate reversible affinity by preventing covalent alkylation), the aziridinium ion demonstrates equivalent binding affinity to acetylcholine at wild-type M1 and M3 muscarinic receptors [1]. However, acetylcholine possesses a 15-fold higher affinity at M2 receptors and a 5-fold higher affinity at M4 receptors relative to the mustard derivative[1]. This quantitative divergence in affinity profiles is critical for researchers designing subtype-selective targeting strategies, indicating that acetylcholine mustard is highly efficient for M1/M3 saturation but requires higher relative concentrations to fully alkylate M2/M4 populations [1].

Evidence DimensionReversible binding affinity (pre-alkylation)
Target Compound DataEquivalent to ACh at M1/M3; lower affinity at M2/M4
Comparator Or BaselineAcetylcholine (15-fold higher at M2; 5-fold higher at M4)
Quantified Difference15-fold and 5-fold affinity reduction at M2 and M4 subtypes, respectively
ConditionsCompetitive radioligand binding assays at 0°C (alkylation-prevented conditions)

Allows buyers to accurately calculate subtype-specific dosing requirements when utilizing the compound in heterogeneous tissue preparations.

Covalent Site Specificity and Predictability

For structural biology and precise receptor mapping, the predictability of the covalent bond is paramount. Acetylcholine mustard specifically alkylates the highly conserved aspartic acid residue D3.32 in helix three of muscarinic receptors[1]. Mutagenesis studies show that the D3.32N mutation reduces the alkylation rate of acetylcholine mustard to near zero [1]. In contrast, bulkier nitrogen mustard analogs, such as the McN-A-343 derivative BR384, exhibit heterogeneous binding, alkylating multiple residues including D2.50[1]. This single-site specificity makes acetylcholine mustard a superior precursor for generating homogeneous, covalently locked receptor populations for X-ray crystallography or cryo-EM studies [1].

Evidence DimensionAlkylation site specificity
Target Compound DataSingle-site specific (D3.32 residue)
Comparator Or BaselineBR384 mustard analog (Multi-site alkylation at D3.32 and D2.50)
Quantified DifferenceReduction to near-zero alkylation upon single D3.32N mutation
ConditionsMutagenesis analysis of M1-M4 muscarinic receptors

Ensures the generation of homogeneous ligand-receptor complexes, which is a strict prerequisite for high-resolution structural imaging.

High-Throughput Allosteric Modulator Screening

Because acetylcholine mustard permanently alkylates the orthosteric site at a maximal rate of 0.16 min⁻¹, it is the ideal reagent for 'wash-and-assay' screening protocols. By irreversibly locking the primary binding site, researchers can screen large libraries of allosteric modulators without the kinetic complexities and competitive displacement artifacts associated with reversible ligands [1].

Structural Biology and Cryo-EM of Muscarinic Receptors

The precise single-site covalent binding of acetylcholine mustard to the D3.32 residue generates highly homogeneous, structurally locked receptor populations. This makes it a preferred procurement choice for stabilizing active or desensitized receptor conformations prior to isolation for X-ray crystallography or cryo-electron microscopy [1].

Ex Vivo Tissue Pathway Isolation

In complex tissue preparations, such as intestinal smooth muscle assays, acetylcholine mustard's resistance to rapid acetylcholinesterase hydrolysis allows for consistent dosing. It is used to virtually abolish contractile responses to subsequent cholinergic stimuli, effectively isolating non-cholinergic downstream signaling pathways for independent study [2].

XLogP3

0.7

Other CAS

36375-30-1

Wikipedia

Acetylcholine mustard

Dates

Last modified: 02-18-2024

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